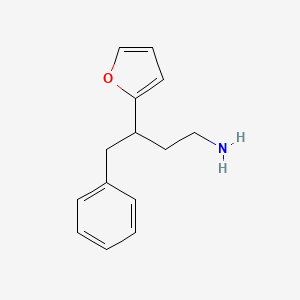

3-(furan-2-yl)-4-phenylbutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-4-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c15-9-8-13(14-7-4-10-16-14)11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTXUDSXGALJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCN)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(furan-2-yl)-4-phenylbutan-1-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(furan-2-yl)-4-phenylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, a molecule of interest for its potential applications in medicinal chemistry and drug development. The proposed synthesis is designed with a focus on established and reliable chemical transformations, ensuring a high degree of reproducibility. This document delves into the strategic considerations behind the chosen route, detailed experimental protocols, and the underlying chemical principles.

Introduction

The synthesis of novel chemical entities with potential therapeutic value is a cornerstone of drug discovery. Molecules incorporating both furan and phenyl moieties are of particular interest due to the diverse pharmacological activities associated with these structural motifs. The furan ring, a five-membered aromatic heterocycle, is a common feature in numerous natural products and synthetic drugs.[1] The target molecule, this compound, presents a unique scaffold that could interact with a variety of biological targets. This guide outlines a robust synthetic approach, starting from readily available precursors and proceeding through key intermediates to the final amine product.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis is a powerful tool for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials.[2] For this compound, a primary disconnection can be made at the C1-amine bond, suggesting a precursor such as a carboxylic acid or a ketone.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic approach for this compound.

Based on this analysis and available literature, a robust pathway involves the synthesis of the corresponding carboxylic acid, 3-(furan-2-yl)-4-phenylbutanoic acid, followed by its conversion to the target amine. This strategy is advantageous as the synthesis of the carboxylic acid intermediate is well-documented.[3]

Synthetic Pathway and Experimental Protocols

The proposed synthesis is a multi-step process that begins with a malonic ester synthesis to construct the carbon backbone, followed by functional group manipulations to introduce the amine moiety.

Part 1: Synthesis of 3-(Furan-2-yl)-4-phenylbutanoic Acid

This part of the synthesis utilizes the classic malonic ester synthesis, a reliable method for preparing carboxylic acids.[3]

Diagram: Synthesis of the Carboxylic Acid Intermediate

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Experimental Protocol: Synthesis of Diethyl 2-(furan-2-ylmethyl)malonate [3]

-

Reagent Preparation: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare sodium ethoxide by dissolving sodium metal (1.0 eq.) in anhydrous ethanol (150 mL).

-

Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at 0 °C. Stir the mixture for 1 hour at room temperature to ensure complete formation of the sodio-malonic ester.

-

Alkylation: Add 2-(bromomethyl)furan (1.0 eq.) dropwise to the enolate solution at 0 °C.

-

Reaction and Monitoring: Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Synthesis of Diethyl 2-(furan-2-ylmethyl)-2-(phenylethyl)malonate

-

Enolate Formation: In a similar setup as the first alkylation, dissolve diethyl 2-(furan-2-ylmethyl)malonate (1.0 eq.) in anhydrous ethanol and add a solution of sodium ethoxide (1.05 eq.) at 0 °C. Stir for 1 hour at room temperature.

-

Second Alkylation: Add (2-bromoethyl)benzene (1.0 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction and Monitoring: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

Workup and Purification: Follow the same workup and purification procedure as described for the first alkylation.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)-4-phenylbutanoic Acid [3]

-

Saponification: To the purified diethyl 2-(furan-2-ylmethyl)-2-(phenylethyl)malonate (1.0 eq.), add a solution of sodium hydroxide (2.5 eq.) in a mixture of ethanol and water.

-

Reflux: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution carefully with concentrated hydrochloric acid to pH 1-2. Heat the acidified solution to reflux for 2-4 hours to effect decarboxylation.

-

Isolation: Cool the solution and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-(furan-2-yl)-4-phenylbutanoic acid.

-

Purification: The crude acid can be purified by recrystallization or column chromatography.

| Step | Key Reagents | Typical Conditions | Expected Yield |

| First Alkylation | Diethyl malonate, NaOEt, 2-(Bromomethyl)furan | Ethanol, reflux, 6-8 h | 70-80% |

| Second Alkylation | Diethyl 2-(furan-2-ylmethyl)malonate, NaOEt, (2-Bromoethyl)benzene | Ethanol, reflux, 8-12 h | 65-75% |

| Hydrolysis & Decarboxylation | NaOH, HCl | Ethanol/Water, reflux | 80-90% |

Part 2: Conversion of Carboxylic Acid to Amine

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.

Diagram: Curtius Rearrangement for Amine Synthesis

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(furan-2-yl)-4-phenylbutan-1-amine

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel compound, 3-(furan-2-yl)-4-phenylbutan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the characterization of its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. In the absence of extensive empirical data for this specific molecule, this guide emphasizes robust experimental protocols and validated computational prediction techniques. By presenting detailed, step-by-step experimental workflows and the causal reasoning behind methodological choices, this document serves as a practical handbook for the laboratory investigation of this compound and analogous compounds, facilitating a deeper understanding of its potential as a drug candidate.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including ionization, lipophilicity, and solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[2][3][4] A thorough understanding and early characterization of these properties are therefore paramount in modern drug discovery to de-risk projects and guide lead optimization efforts.[5]

This guide focuses on this compound, a compound of interest due to its unique structural combination of a furan ring, a phenyl group, and a primary amine. The furan moiety, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous biologically active compounds, often serving as a bioisostere for a phenyl ring to modulate metabolic stability and receptor interactions.[6] The presence of both aromatic systems and a basic primary amine suggests a complex interplay of properties that will influence its behavior in biological systems.

This document will provide a detailed framework for the experimental determination and computational prediction of the key physicochemical parameters of this compound.

Compound Identification and Structural Features

A clear identification of the molecule is the foundational step for any scientific investigation.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 378773-15-0[7] |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| SMILES | NC(CC(C1=CC=CO1)CC2=CC=CC=C2) |

| Chemical Structure |

The structure reveals a chiral center at the carbon atom bonded to the amine group, indicating the potential for stereoisomers. It is crucial for researchers to consider the specific stereochemistry of their sample, as different enantiomers or diastereomers can exhibit distinct physicochemical and pharmacological properties.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value defines the strength of an acid or base and is critical for predicting a compound's charge state at a given pH. For an amine-containing compound like this compound, the pKa of its conjugate acid will determine the extent of its ionization under physiological conditions (pH ~7.4). This, in turn, profoundly impacts its solubility, membrane permeability, and interaction with biological targets.

Predicted pKa

Due to the absence of experimental data, computational methods provide a valuable first approximation of the pKa. Various software packages, such as ACD/Labs Percepta and ChemDraw, utilize algorithms based on large datasets of experimental values to predict pKa.[6][7][8][9][10] For this compound, the primary aliphatic amine is the most basic functional group and is expected to have a pKa in the range of 9.5 - 10.5.

Experimental Determination of pKa

For precise and reliable pKa determination, experimental methods are indispensable. Potentiometric titration and UV-Vis spectroscopy are two widely accepted techniques.

This classic method involves the gradual addition of a titrant (an acid or base) to a solution of the analyte while monitoring the pH.[5][11][12][13][14] The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow: Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Procedure:

-

If the compound is a base, initially adjust the pH of the solution to the acidic range (e.g., pH 2-3) with the standardized HCl.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection in the curve.

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the conjugate acid of the amine.[5]

-

This method is applicable if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes with ionization state.[4][15][16][17][18] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated, from which the pKa can be determined.

Experimental Workflow: UV-Vis pKa Determination

Caption: Workflow for pKa determination by UV-Vis spectroscopy.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 8 to 12 for an aliphatic amine).

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

-

Spectroscopic Measurement:

-

Add a small, constant amount of the stock solution to each buffer solution to achieve the desired final concentration.

-

Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.[16]

-

Lipophilicity (logP/logD): A Measure of Fat-Likeliness

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is quantified by the partition coefficient (P) or its logarithm (logP), which describes the equilibrium distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. For ionizable compounds, the distribution coefficient (D) or logD is used, which is pH-dependent.

Predicted logP

Numerous computational models can predict logP based on the molecular structure. The XLogP3 method is a well-regarded atom-additive method that can provide a reliable estimate.[19][20][21][22][23] Given the presence of two aromatic rings and a hydrocarbon chain, this compound is expected to be moderately lipophilic.

Experimental Determination of logP/logD: The Shake-Flask Method

The "gold standard" for experimental logP/logD determination is the shake-flask method.[24][25][26][27] This technique directly measures the partitioning of the compound between n-octanol and a buffered aqueous solution.

Experimental Workflow: Shake-Flask logD Determination

Caption: Workflow for logD determination by the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Phases:

-

Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance).

-

Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together and allowing the phases to separate.

-

-

Partitioning Experiment:

-

Dissolve a known amount of this compound in the pre-saturated aqueous buffer.

-

Add an equal volume of pre-saturated n-octanol.

-

Shake the mixture vigorously for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours).

-

Separate the two phases by centrifugation to ensure a clean separation.

-

-

Quantification and Calculation:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The logD is calculated using the formula: logD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for oral drug absorption, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development.

Predicted Aqueous Solubility

Computational models can provide an early indication of a compound's solubility.[1][2][28][29][30] These models often take into account factors like logP and molecular weight. Given the predicted lipophilicity of this compound, its intrinsic solubility is likely to be low. However, as a basic compound, its solubility is expected to increase at lower pH due to the formation of the more soluble protonated species.

Experimental Determination of Thermodynamic Solubility

The thermodynamic solubility represents the true equilibrium solubility of a compound and is typically determined using a shake-flask method.[31][32][33][34]

Experimental Workflow: Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF filter).

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of this compound and provided detailed methodologies for their experimental determination and computational prediction. A comprehensive understanding of pKa, logP/logD, and aqueous solubility is fundamental to assessing the drug-like potential of this molecule.

For future work, it is imperative that the experimental protocols detailed herein are performed to generate robust empirical data for this compound. Furthermore, the characterization should be extended to include other important properties such as permeability (e.g., using PAMPA or Caco-2 assays), metabolic stability, and plasma protein binding. The influence of stereochemistry on these properties should also be investigated. The data generated from these studies will be invaluable for guiding any subsequent drug discovery and development efforts involving this promising chemical scaffold.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Basic and Clinical Pharmacy, 6(2), 33.

- Kyriacou, K. C., & Ciulli, A. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 9(5), 493–507.

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Dehghani, A., & Se-Golpayegani, S. (2020). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules.

-

Rowan Scientific. (2025, October 16). How to Predict pKa. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. Retrieved from [Link]

- Ho, J., & Coote, M. L. (2010). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. WIREs Computational Molecular Science, 1(4), 543-557.

- Dehghani, A., & Se-Golpayegani, S. (2020). Recent progress in the computational prediction of aqueous solubility and absorption.

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

- Bezençon, J., Wittwer, M. B., Cutting, B., Smieško, M., Wagner, B., Kansy, M., & Ernst, B. (2015). pKa determination by ¹H NMR spectroscopy--an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 115, 249–256.

-

Routledge. (n.d.). Computational Approaches for the Prediction of pKa Values - 1st Edition. Retrieved from [Link]

-

Bezençon, J., Wittwer, M. B., Cutting, B., Smieško, M., Wagner, B., Kansy, M., & Ernst, B. (2015). pKa determination by ¹H NMR spectroscopy--an old methodology revisited. PubMed. Retrieved from [Link]

-

SourceForge. (2026). ACD/Labs Percepta Platform Reviews. Retrieved from [Link]

- Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated D

-

ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

University of East Anglia. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Retrieved from [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Studocu. Retrieved from [Link]

-

LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved from [Link]

- Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge.

- Sârbu, C., & Rusu, T. (2007). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1475–1479.

- Ray, A. W., Reeves, J. T., St. Denis, J. D., & Di, L. (2018). On the automated determination of pKa by NMR in DMSO : water mixtures. RSC Advances, 8(63), 36098–36103.

-

Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

-

XLOGP3. (n.d.). Scribd. Retrieved from [Link]

- Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

- Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge.

-

Syntelly. (n.d.). Predicting the properties of molecules. Retrieved from [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharma Interview. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

- Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). A New Group Contribution Approach to the Calculation of LogP.

-

Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry, 1(4), 277–351.

-

University of East Anglia. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Retrieved from [Link]

-

Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- LogP / LogD shake-flask method v1. (n.d.).

- Rafols, C., Bosch, E., & Rosés, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143–151.

-

New machine-learning application to help researchers predict chemical properties. (2025, July 24). MIT News. Retrieved from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

Sources

- 1. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. sourceforge.net [sourceforge.net]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. ishigirl.tripod.com [ishigirl.tripod.com]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijper.org [ijper.org]

- 18. pharmaguru.co [pharmaguru.co]

- 19. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. LogP / LogD shake-flask method [protocols.io]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. researchgate.net [researchgate.net]

- 27. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 31. dissolutiontech.com [dissolutiontech.com]

- 32. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 33. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 34. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to 3-(furan-2-yl)-4-phenylbutan-1-amine (CAS 378773-15-0)

A Note to the Researcher: Publicly available scientific literature on 3-(furan-2-yl)-4-phenylbutan-1-amine is currently limited. This compound is primarily classified as a chemical building block for research purposes.[1] Consequently, this guide synthesizes foundational chemical principles with data on structurally and functionally related furan derivatives to provide a comprehensive technical overview. The methodologies and theoretical discussions presented herein are intended to serve as a robust framework for researchers initiating studies on this specific molecule.

Introduction

This compound is a primary amine containing both a furan ring and a phenyl group.[1][2] Its structural motifs are of significant interest in medicinal chemistry and drug development. The furan nucleus is a versatile scaffold present in numerous compounds with a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] The presence of a phenylbutan-1-amine backbone suggests potential applications as an intermediate in the synthesis of more complex molecules, possibly targeting neurological or other biological systems. This guide provides a detailed examination of its chemical properties, potential synthetic routes, and prospective applications in research and development.

Physicochemical Properties & Structural Information

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 378773-15-0 | [1][5] |

| Molecular Formula | C₁₄H₁₇NO | [1][2] |

| Molecular Weight | 215.29 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder | [6] |

| SMILES | NCCC(C1=CC=CO1)CC2=CC=CC=C2 | [2] |

This data is compiled from chemical supplier and database information.

Structural Diagram:

Caption: Standard workflow for purification and analysis.

Detailed Protocols:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for amine-containing compounds.

-

Detection: UV detection, likely in the 254 nm range due to the aromatic rings.

-

Purpose: To assess purity and quantify the compound.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) in positive mode would be effective for this primary amine.

-

Analysis: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the proton environment, showing characteristic signals for the furan, phenyl, and aliphatic chain protons.

-

¹³C NMR: Would confirm the carbon skeleton of the molecule.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

-

Safety and Handling

As with any research chemical where toxicological data is not widely available, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 378773-15-0) represents a valuable, albeit understudied, chemical building block. Its combination of a furan ring and a phenylbutan-1-amine core makes it a promising starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of neuroscience and infectious disease. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to build upon as they explore the potential of this versatile molecule.

References

- This compound|CAS 378773-15-0. (n.d.). Google.

- 3-furan-2-yl-4-phenyl-butylamine cas no.378773-15-0. (n.d.). GuideChem.

- 378773-15-0|this compound. (n.d.). BLDpharm.

- 3-FURAN-2-YL-4-PHENYL-BUTYLAMINE | 378773-15-0. (n.d.). ChemicalBook.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.

- Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate.

- Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. (2017). ResearchGate.

- Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. (n.d.). Asian Journal of Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 378773-15-0|this compound|BLD Pharm [bldpharm.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. 3-FURAN-2-YL-4-PHENYL-BUTYLAMINE | 378773-15-0 [chemicalbook.com]

- 6. 3-FURAN-2-YL-4-PHENYL-BUTYLAMINE, CasNo.378773-15-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

An In-depth Technical Guide to the Molecular Structure of 3-(furan-2-yl)-4-phenylbutan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-(furan-2-yl)-4-phenylbutan-1-amine, a compound of significant interest to researchers in medicinal chemistry and drug development. The furan nucleus is a privileged scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The primary amine functional group is also a key pharmacophore, crucial for molecular interactions with biological targets. This guide delineates a proposed synthetic pathway, detailed spectroscopic characterization, and stereochemical considerations for the title compound, offering valuable insights for its synthesis, identification, and potential applications.

Introduction: The Furan-Amine Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[4] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in the design of novel therapeutics.[4] Similarly, the primary amine group serves as a critical functional handle for derivatization and a key site for hydrogen bonding interactions with biological macromolecules. The combination of these two moieties in this compound presents a molecule with significant potential for biological activity. This guide aims to provide a detailed technical overview of its molecular structure, based on established chemical principles and spectroscopic data from closely related analogues.

Proposed Synthesis of this compound

Figure 1: Proposed two-step synthesis of this compound from its corresponding carboxylic acid.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-furan-2-yl-4-phenyl-butanamide

-

To a solution of 3-furan-2-yl-4-phenyl-butyric acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in an aprotic solvent (e.g., DCM) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).

-

Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-furan-2-yl-4-phenyl-butanamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Structural Elucidation and Spectroscopic Characterization

The molecular structure of this compound can be unequivocally determined through a combination of modern spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the known spectra of the analogous carboxylic acid and general spectroscopic principles.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.35-7.15 | m | 5H | Phenyl-H |

| ~7.25 | m | 1H | Furan-H5 |

| ~6.25 | m | 1H | Furan-H4 |

| ~6.00 | m | 1H | Furan-H3 |

| ~3.00 | m | 1H | CH-furan |

| ~2.90 | dd | 1H | CH₂-phenyl (diastereotopic) |

| ~2.70 | dd | 1H | CH₂-phenyl (diastereotopic) |

| ~2.65 | t | 2H | CH₂-NH₂ |

| ~1.80 | m | 2H | CH₂-CH₂-NH₂ |

| ~1.30 | br s | 2H | NH₂ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155.0 | Furan C2 |

| ~141.0 | Furan C5 |

| ~139.0 | Phenyl C1' (ipso) |

| ~129.0 | Phenyl C3'/C5' |

| ~128.5 | Phenyl C2'/C6' |

| ~126.0 | Phenyl C4' |

| ~110.0 | Furan C4 |

| ~106.0 | Furan C3 |

| ~42.0 | CH₂-NH₂ |

| ~41.0 | CH₂-phenyl |

| ~40.0 | CH-furan |

| ~35.0 | CH₂-CH₂-NH₂ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 220-250 ppm and a longer relaxation delay (2-5 seconds) are typically used.

-

Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3250 | N-H stretch (two bands) | Primary amine |

| 3115-3110 | C-H stretch | Furan ring |

| 3080-3010 | C-H stretch | Phenyl ring |

| 2950-2850 | C-H stretch | Aliphatic CH₂ |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic rings |

| 1650-1580 | N-H bend (scissoring) | Primary amine |

| 1250-1020 | C-N stretch | Aliphatic amine |

| ~1010 | C-O-C stretch | Furan ring |

| 910-665 | N-H wag | Primary amine |

| ~740, ~700 | C-H out-of-plane bend | Monosubstituted phenyl |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation : Place a small amount of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to obtain a good signal-to-noise ratio.

-

Data Processing : Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

|---|---|

| 215 | [M]⁺ (Molecular Ion) |

| 124 | [M - C₆H₅CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization : Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-300).

Stereochemistry

The structure of this compound contains one chiral center at the carbon atom bearing the furan and phenylmethyl substituents (C3). Therefore, the compound can exist as a pair of enantiomers, (R)-3-(furan-2-yl)-4-phenylbutan-1-amine and (S)-3-(furan-2-yl)-4-phenylbutan-1-amine.

Figure 2: The (R) and (S) enantiomers of this compound. (Note: Image placeholders are used in the DOT script and would need to be replaced with actual chemical structure images for rendering).

The separation and characterization of these enantiomers are crucial as they may exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the preferred method for this purpose.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation : An HPLC system equipped with a UV detector.

-

Chiral Column : A polysaccharide-based CSP, such as a Chiralpak® IA or Chiralcel® OD-H column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Sample Preparation : Dissolve the racemic amine in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection and Analysis : Inject a small volume (e.g., 10 µL) and monitor the chromatogram for the separation of the two enantiomeric peaks.

Potential Biological Significance

The furan moiety is present in a wide array of natural products and synthetic compounds with demonstrated biological activities.[1][3] These activities span from antimicrobial and antiviral to anti-inflammatory and anticancer effects.[4] The structural similarity of this compound to known bioactive molecules suggests its potential as a lead compound in drug discovery. The presence of the primary amine allows for its classification as a potential monoamine oxidase (MAO) inhibitor or as a ligand for various receptors and transporters in the central nervous system. Further pharmacological screening of this compound is warranted to explore its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. A plausible synthetic route has been proposed, and comprehensive spectroscopic characterization data (NMR, IR, MS) have been predicted based on sound chemical principles and data from a close structural analog. The stereochemical properties of the molecule have also been discussed, along with a protocol for chiral separation. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related furan-containing compounds.

References

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives - Der Pharma Chemica. Available at: [Link]

-

Examples of furan derivatives with biological activity - ResearchGate. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]

-

Pharmacological activity of furan derivatives. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

SPECTROSCOPIC STUDIES OF -3-FURAN-2-YL-4-PHENYL-BUTYRIC ACID - TSI Journals. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

-

Biomarkers of furan exposure by metabolic profiling of rat urine with liquid chromatography-tandem mass spectrometry and principal component analysis - PubMed. Available at: [Link]

-

Furan - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Available at: [Link]

-

Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions - ResearchGate. Available at: [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI. Available at: [Link]

-

Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC - NIH. Available at: [Link]

-

IR: amines. Available at: [Link]

-

A Review on Biological and Medicinal Significance of Furan. Available at: [Link]

-

Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents - ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available at: [Link]

-

A vibrational spectroscopic study on furan and its hydrated derivatives - ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of some novel furan derivatives - ResearchGate. Available at: [Link]

-

Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Structure and Spectroscopy of Furan:H2O Complexes - PubMed. Available at: [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

An efficient synthesis of furan-3(2H)-imine scaffold from alkynones - PMC - NIH. Available at: [Link]

-

Synthesis of furan synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. Available at: [Link]

-

Supporting Information for Contents. Available at: [Link]

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]

-

A new synthesis of substituted furans | Journal of the American Chemical Society. Available at: [Link]

-

SPECTROSCOPIC STUDIES OF -3-FURAN-2-YL-4-PHENYL-BUTYRIC ACID COMPOUND DFT METHOD (FT-IR AND FT-RAMAN), NBO ANALYSIS, HOMO-LUMO, FIRST ORDER HYPERPOLARIZABILITY, AND DOCKING STUDIES. Available at: [Link]

-

Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - NIH. Available at: [Link]

-

REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Physicochemical and pharmacological study of some newly synthesized furan imine derivatives - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available at: [Link]

-

Impurities Characterization in Pharmaceuticals: A Review - IJPPR. Available at: [Link]

-

Synthesis and Characterization of Impurities of an Anticonvulsant Drug, Lamotrigine. Available at: [Link]

-

Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug - International Research Journal on Advanced Engineering and Management (IRJAEM). Available at: [Link]

-

Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides - PeerJ. Available at: [Link]

-

Synthetic and pharmacological profile of Furan - ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed. Available at: [Link]

-

Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols | Request PDF. Available at: [Link]

-

Regioselective Synthesis of Furan-Fused 3Hydroxy2,2-dimethylchroman, NG121 Model Compound - ResearchGate. Available at: [Link]

-

Synthesis and amides and esters containing furan rings under microwave-assisted conditions. Available at: [Link]

-

boric acid - Organic Syntheses Procedure. Available at: [Link]

-

Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts - MDPI. Available at: [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - NIH. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

-

Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF - ResearchGate. Available at: [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Available at: [Link]

- US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents.

-

Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available at: [Link]

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. Available at: [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. Available at: [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

-

Infrared Spectroscopy - CDN. Available at: [Link]

-

Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. Available at: [Link]

-

13 Carbon NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2.. Available at: [Link]

-

GCMS Section 6.15 - Whitman People. Available at: [Link]

-

The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation - Modgraph. Available at: [Link]

-

13 C NMR Spectroscopy. Available at: [Link]

-

13 Carbon NMR. Available at: [Link]

-

13C Carbon NMR Spectroscopy - Chemistry Steps. Available at: [Link]

-

We have already reported that the 4-[2-(benzo[b]furan-2-yl)phenyloxy]butyric acid derivatives with a The synthetic route to the. Available at: [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to 3-(Furan-2-yl)-4-phenylbutan-1-amine

This technical guide provides a comprehensive overview of the chemical entity 3-(furan-2-yl)-4-phenylbutan-1-amine, designed for researchers, scientists, and professionals in the field of drug development. The guide covers its nomenclature, predicted physicochemical properties, a proposed synthetic route, and a discussion of its potential pharmacological applications based on its structural motifs.

Chemical Identity and Nomenclature

The chemical compound with the structure this compound is a primary amine featuring a furan ring and a phenyl group attached to a butane backbone.

IUPAC Name

The systematic IUPAC name for this compound is This compound . This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is a four-carbon chain (butane). The amine group is located at position 1, leading to the suffix "-1-amine". The substituents on this butane chain are a furan-2-yl group at position 3 and a phenyl group at position 4.

Synonyms and Identifiers

While this compound is not extensively documented in major public chemical databases, it is listed in commercial catalogs with the following identifiers:

At present, there are no widely recognized synonyms for this compound.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These values provide an estimation of the compound's behavior and are valuable for initial experimental design.

| Property | Predicted Value |

| Boiling Point | ~330-350 °C |

| Melting Point | Not available |

| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.5 |

| pKa (amine) | ~9.5-10.5 |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized through a multi-step process involving the formation of the carbon skeleton followed by the introduction of the amine functionality. The following is a detailed, step-by-step methodology.

Rationale for Synthetic Strategy

The proposed synthesis begins with the construction of a key intermediate, a furan-substituted phenylbutanone, via a Michael addition. This is a reliable method for forming carbon-carbon bonds. The subsequent introduction of the amine group is achieved through reductive amination, a robust and widely used transformation in organic synthesis that efficiently converts ketones to amines.[2]

Experimental Protocol

Step 1: Synthesis of 1-(Furan-2-yl)-4-phenylbut-3-en-2-one (Chalcone Analogue)

-

To a stirred solution of 2-acetylfuran (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the chalcone analogue.

Step 2: Synthesis of 3-(Furan-2-yl)-4-phenylbutan-2-one (Michael Addition)

-

Prepare a Gilman reagent (lithium dimethylcuprate, LiMe₂Cu) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at 0 °C.

-

To the freshly prepared Gilman reagent, add a solution of the chalcone analogue from Step 1 (1.0 eq) in diethyl ether dropwise at 0 °C.

-

Allow the reaction to stir at 0 °C for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone. Purify by column chromatography.

Step 3: Synthesis of this compound (Reductive Amination)

-

Dissolve the ketone from Step 2 (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.[2]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Add water to the residue and basify with a concentrated sodium hydroxide solution to pH > 12.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

-

Purify by column chromatography to yield this compound.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Potential Pharmacological Applications

The pharmacological profile of this compound has not been experimentally determined. However, by examining its structural components—the furan ring and the phenylbutanamine scaffold—we can infer potential areas of biological activity for further investigation.

The Furan Moiety in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle present in numerous pharmacologically active compounds.[3][4] It is often considered a bioisostere of the phenyl ring and can participate in various biological interactions. Furan derivatives have demonstrated a wide range of therapeutic properties, including:

-

Antimicrobial and Antifungal Activity: The furan nucleus is a core component of several antibacterial and antifungal agents.[5][6]

-

Anti-inflammatory Effects: Certain furan-containing compounds exhibit anti-inflammatory properties.[5][6]

-

Anticancer Properties: Some novel furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7]

-

Central Nervous System (CNS) Activity: The furan scaffold is present in compounds with antidepressant, anticonvulsant, and anxiolytic activities.[8]

The Phenylbutanamine Scaffold

The phenylbutanamine structure is a derivative of phenethylamine, a well-known class of compounds with significant CNS activity. Phenylalkylamines are known to interact with various neurotransmitter systems.[9] Derivatives of phenylbutanamine have been explored for their potential as:

-

Dopamine Reuptake Inhibitors: The phenethylamine backbone is crucial for interaction with the dopamine transporter (DAT).[10]

-

Central Nervous System Stimulants: Modifications to the phenylalkylamine structure can lead to compounds with stimulant properties.[9]

Inferred Potential Applications

Given the combination of the furan ring and the phenylbutanamine scaffold, this compound could be a candidate for investigation in the following therapeutic areas:

-

Neuropharmacology: Due to the phenylbutanamine core, this compound may exhibit activity at monoamine transporters or receptors, suggesting potential applications as a CNS stimulant, antidepressant, or a tool for studying neurological pathways.

-

Antimicrobial Drug Discovery: The presence of the furan moiety suggests that the compound could be screened for antibacterial or antifungal properties.

-

Oncology: As with many novel heterocyclic compounds, it could be evaluated for potential anticancer activity.[7]

The logical relationship for inferring these potential applications is illustrated in the diagram below.

Caption: Inferred potential applications based on structural motifs.

Conclusion

This compound is a chemical compound with a unique combination of a furan heterocycle and a phenylbutanamine framework. While experimental data on this specific molecule is scarce, this guide provides a solid foundation for researchers by outlining its formal nomenclature, predicted properties, a detailed and plausible synthetic pathway, and a rationale for its potential pharmacological applications. The insights presented here, based on the well-documented activities of its constituent chemical motifs, should encourage and facilitate further investigation into the properties and potential uses of this compound in medicinal chemistry and drug discovery.

References

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

- Pharmacological activity of furan derivatives. (2024).

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.

-

ResearchGate. (2020). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020).

- Hossain, S., et al. (2017).

- Chemistry LibreTexts. (2024). Synthesis of Amines.

- Glennon, R. A. (1990). Phenylalkylamine stimulants, hallucinogens, and designer drugs. NIDA Research Monograph.

- ResearchGate. (2019). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)

Sources

- 1. 378773-15-0|this compound|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijabbr.com [ijabbr.com]

- 9. Phenylalkylamine stimulants, hallucinogens, and designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-(Furan-2-yl)-4-phenylbutan-1-amine: A Predictive Technical Guide

Introduction

3-(Furan-2-yl)-4-phenylbutan-1-amine is a substituted furan derivative incorporating a primary amine and a phenyl group. Its chemical structure, featuring a chiral center and multiple functional groups, presents a compelling case for comprehensive spectroscopic analysis. Such compounds are of interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the furan and amine moieties.[1] This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. As experimental spectra for this specific compound (CAS No. 378773-15-0) are not widely available in public-facing databases, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable spectral profile.[2] The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and validate this and structurally related molecules.

Molecular Structure and Functional Group Analysis

The logical first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify the functional groups that will give rise to characteristic signals.

-

Core Structure: The molecule is built on a butane chain.

-

Key Substituents:

-

A 2-substituted furan ring : An electron-rich aromatic heterocycle.[3]

-

A phenyl ring : A standard aromatic group.

-

A primary amine (-NH₂) : A key functional group with characteristic IR and NMR signals.[4]

-

A chiral center at the C3 position, which will lead to diastereotopic protons in the adjacent methylene groups, complicating the ¹H NMR spectrum.

-

Below is the chemical structure with IUPAC numbering for NMR assignment purposes.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] The predicted spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to overlapping signals in the aliphatic region and the presence of a chiral center.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Notes |

| Phenyl (C₆H₅) | 7.15 - 7.35 | m | - | A complex multiplet typical for a monosubstituted benzene ring. |

| Furan H-5' | ~7.28 | dd | J ≈ 1.8, 0.8 | The α-proton adjacent to the oxygen is the most deshielded furan proton.[5][6] |

| Furan H-3' | ~6.25 | dd | J ≈ 3.2, 0.8 | The β-proton coupled to H-4' and H-5'.[5] |

| Furan H-4' | ~6.05 | dd | J ≈ 3.2, 1.8 | The other β-proton, coupled to H-3' and H-5'.[6] |

| C4-H₂ (Benzylic) | 2.70 - 2.90 | m | - | Methylene protons adjacent to the phenyl group and the chiral center (C3). Expected to be a complex multiplet (diastereotopic). |

| C1-H₂ | 2.55 - 2.75 | m | - | Methylene protons adjacent to the amine group. |

| C3-H | 2.95 - 3.15 | m | - | Methine proton at the chiral center, coupled to protons at C2 and C4. |

| C2-H₂ | 1.70 - 1.90 | m | - | Methylene protons coupled to C1 and C3. Expected to be a complex multiplet (diastereotopic). |

| N-H₂ | ~1.40 | br s | - | A broad singlet for the primary amine protons. The chemical shift is concentration-dependent and the signal disappears upon D₂O exchange.[7] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum provides a count of unique carbon environments and information about their electronic state.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| Furan C-2' | ~156 | The substituted furan carbon, most deshielded due to oxygen attachment.[8] |

| Phenyl C-ipso | ~140 | The substituted carbon of the phenyl ring. |

| Phenyl C-ortho/meta/para | 126 - 129 | Characteristic signals for unsubstituted carbons in a phenyl ring. |

| Furan C-5' | ~141 | α-carbon of the furan ring.[8] |

| Furan C-3' | ~110 | β-carbon of the furan ring.[9] |

| Furan C-4' | ~106 | β-carbon of the furan ring.[9] |

| C1 | ~42 | Carbon adjacent to the primary amine. |

| C4 (Benzylic) | ~40 | Benzylic carbon. |

| C3 | ~38 | Aliphatic methine carbon. |

| C2 | ~35 | Aliphatic methylene carbon. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[10] Ensure the sample is fully dissolved.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum followed by the ¹³C spectrum. For detailed structural confirmation, advanced 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended to establish H-H and C-H correlations, respectively.

-

Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID).[3] Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of key functional groups based on their vibrational modes.[11]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 3150 - 3100 | Medium | C-H Stretch | Furan Ring |

| 3080 - 3010 | Medium | C-H Stretch | Phenyl Ring |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1500 | Medium-Weak | C=C Stretch | Furan & Phenyl Rings |

| 1250 - 1020 | Strong | C-N Stretch | Aliphatic Amine |

| ~1100 | Strong | C-O-C Asymmetric Stretch | Furan Ring |

| 910 - 665 | Strong, Broad | N-H Wag | Primary/Secondary Amines |

| 750 - 700 | Strong | C-H Out-of-plane Bend | Monosubstituted Phenyl |

Causality: The primary amine is expected to show two distinct N-H stretching bands (asymmetric and symmetric), a characteristic feature that distinguishes it from secondary amines.[4] The C-O-C stretch of the furan ring is typically a strong and prominent absorption.[10]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Background Scan: Run a background spectrum of the empty sample compartment or the pure KBr pellet to subtract atmospheric (CO₂, H₂O) and matrix absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. The nominal molecular weight of C₁₄H₁₇NO is 215.29 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Neutral Loss | Rationale |

| 215 | [M]⁺ | - | Molecular Ion |

| 124 | [C₈H₈O]⁺ | C₆H₉N | Cleavage between C2 and C3. |

| 91 | [C₇H₇]⁺ | C₇H₁₀NO | Benzylic cleavage to form the stable tropylium cation. This is a very common fragmentation for compounds with a benzyl group. |

| 81 | [C₅H₅O]⁺ | C₉H₁₂N | Fragmentation of the alkyl chain, leading to the furfuryl cation. |

| 44 | [C₂H₆N]⁺ | C₁₂H₁₁O | Alpha-cleavage next to the amine, a characteristic fragmentation for primary amines.[13] |

Proposed Fragmentation Pathway

The fragmentation is dictated by the most stable carbocations that can be formed. Benzylic cleavage and cleavage alpha to the nitrogen are expected to be dominant pathways.

Caption: Proposed EI-MS fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an ionization source like Electrospray Ionization (ESI) is preferred.[14]

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV for GC-MS).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).[10]

-

Detection: Detect the ions and generate the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass and confirm the elemental composition.

Integrated Spectroscopic Workflow

A robust structural elucidation relies on the integration of all spectroscopic data. No single technique is sufficient on its own. The workflow below illustrates a logical, self-validating approach to compound characterization.

Caption: Integrated workflow for structural elucidation.

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile for this compound. By systematically analyzing the expected outcomes from NMR, IR, and MS, a detailed "fingerprint" for the molecule has been established. The predicted ¹H and ¹³C NMR chemical shifts define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups including the primary amine and aromatic rings, and the mass spectrum provides the molecular weight and plausible fragmentation patterns. The inclusion of standardized, self-validating protocols ensures that this guide serves as a practical tool for researchers aiming to synthesize or identify this compound, providing a strong basis for the interpretation of experimentally acquired data.

References

- BenchChem. (2025). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.

- Blank, I., et al. (1995). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.

- ResearchGate. (n.d.).

- Abraham, R. J., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Canadian Journal of Chemistry.

- ResearchGate. (n.d.).

- BenchChem. (2025).

- Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005.

- Page, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 86(19), 4215-4217.

- ChemicalBook. (n.d.). Furan(110-00-9) 1H NMR spectrum.

- BenchChem. (2025). Technical Support Center: Synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid.

- BLDpharm. (n.d.). This compound.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- MDPI. (2022). Ultrasonic-Formic Acid Pretreatment Coupled with Metal Ion/Deep Eutectic Synergistic Catalysis: Efficient Conversion of Biomass to 5-Hydroxymethylfurfural.

- Millersville University. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- University of Calgary. (n.d.). Sample IR spectra.

- PubChem. (n.d.). Benzenebutanamine.

- BenchChem. (2025). Spectroscopic and Analytical Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 378773-15-0|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]